molecular formula C13H17BN2O2 B3050019 5-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile CAS No. 2304634-94-2

5-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile

Cat. No.: B3050019
CAS No.: 2304634-94-2
M. Wt: 244.10
InChI Key: WIQWKKWGOGPLQG-UHFFFAOYSA-N
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Description

5-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile (CAS: 2304634-94-2, MFCD18715578) is a boronic ester derivative featuring a pyridine core substituted with a methyl group at position 5, a nitrile group at position 2, and a tetramethyl-1,3,2-dioxaborolane moiety at position 3 . This compound is pivotal in Suzuki-Miyaura cross-coupling reactions due to its boronate group, which facilitates carbon-carbon bond formation in medicinal chemistry and materials science . The nitrile group enhances its stability and modulates electronic properties, while the methyl substituent contributes to steric effects, influencing reactivity and binding interactions in biological systems .

Properties

IUPAC Name

5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BN2O2/c1-9-6-10(11(7-15)16-8-9)14-17-12(2,3)13(4,5)18-14/h6,8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQWKKWGOGPLQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201133430
Record name 2-Pyridinecarbonitrile, 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201133430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2304634-94-2
Record name 2-Pyridinecarbonitrile, 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2304634-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarbonitrile, 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201133430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile typically involves the reaction of 5-methyl-3-bromopyridine-2-carbonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the boronic ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile undergoes various types of chemical reactions, including:

    Cross-Coupling Reactions: Utilized in Suzuki-Miyaura coupling to form carbon-carbon bonds.

    Oxidation and Reduction: Can be oxidized to form boronic acids or reduced under specific conditions.

    Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are often used.

Major Products

    Cross-Coupling Products: Formation of biaryl compounds.

    Oxidation Products: Boronic acids.

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

5-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the coupling partner. This process involves the formation of a transient palladium-boron complex, which undergoes reductive elimination to form the final product .

Comparison with Similar Compounds

Data Table: Key Properties of Selected Analogues

Compound Name CAS Number Molecular Formula Molecular Weight Purity Key Structural Features
5-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile 2304634-94-2 C14H18BNO2 259.11 95% Methyl at C5, nitrile at C2, boronate at C3
6-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile Not provided C13H15BFNO2 263.08 95% Fluoro at C6, boronate at C5
4-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile (PN-4712) 2009346-30-7 C14H18BNO2 259.11 96% Methyl at C4, boronate at C5
1-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 1175273-55-8 C9H16BN2O2 208.05 95% Pyrazole core, methyl at N1

Biological Activity

5-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile is a compound that has garnered attention in the fields of medicinal chemistry and drug development due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

  • Molecular Formula : C₁₃H₁₇BN₂O₂
  • CAS Number : 2304634-94-2
  • Molecular Weight : 233.10 g/mol

The compound features a pyridine ring substituted with a tetramethyl-1,3,2-dioxaborolane moiety and a carbonitrile group, which may contribute to its biological activity.

The biological activity of this compound is primarily linked to its role as a potential inhibitor of various enzymes involved in cellular signaling pathways. The presence of the dioxaborolane group is believed to enhance the compound's interaction with target proteins, possibly affecting kinase activity and other metabolic processes.

Antiproliferative Effects

Enzyme Inhibition

Inhibitory activity against key enzymes such as GSK-3β and DYRK1A has been reported for structurally related compounds. These enzymes are crucial in various signaling pathways associated with cancer and neurodegenerative diseases. For instance, a related compound demonstrated an IC₅₀ of 8 nM against GSK-3β .

Case Studies

  • GSK-3β Inhibition : A derivative of the compound was tested for its ability to inhibit GSK-3β. The study found that modifications to the pyridine ring significantly enhanced inhibitory potency, suggesting that structural optimization could lead to more effective inhibitors .
  • Antiparasitic Activity : Another study indicated that similar compounds exhibited potent antiparasitic activity, with EC₅₀ values as low as 0.010 μM against specific parasites. This highlights the potential for developing therapeutic agents targeting parasitic infections .

Table 1: Biological Activity Summary

Activity TypeTarget Enzyme/Cell LineIC₅₀/EC₅₀ ValueReference
AntiproliferativeHeLa CellsLow µM
GSK-3β InhibitionGSK-3β8 nM
AntiparasiticVarious Parasites0.010 µM

Table 2: Structural Modifications and Their Effects

Modification TypeChange DescriptionEffect on Activity
Pyridine SubstitutionAddition of methoxy groupIncreased potency
Dioxaborolane AlterationChange in substituentsEnhanced enzyme affinity

Q & A

Q. What are the key structural features and functional groups of 5-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile, and how do they influence its reactivity?

The compound features a pyridine core substituted with a methyl group (C-5), a boronic ester (tetramethyl-1,3,2-dioxaborolane at C-3), and a carbonitrile group (C-2). The boronic ester enables participation in Suzuki-Miyaura cross-coupling reactions, while the carbonitrile group offers sites for nucleophilic substitution or further functionalization. Steric hindrance from the tetramethyl dioxaborolane may affect reaction kinetics and regioselectivity in cross-coupling reactions .

Q. What synthetic routes are commonly employed to prepare this compound, and what are the critical purification steps?

Synthesis typically involves:

  • Step 1: Introduction of the boronic ester via Miyaura borylation of a halogenated pyridine precursor using bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂).
  • Step 2: Installation of the carbonitrile group via cyanation of a halogen intermediate using CuCN or a palladium-mediated cyanation reagent.
  • Purification: Column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water mixtures ensures high purity. Intermediate characterization via 1H^1H-NMR and LC-MS is critical .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • NMR: 1H^1H- and 13C^{13}C-NMR confirm substitution patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm, boronic ester methyl groups at δ 1.0–1.3 ppm).
  • X-ray crystallography: SHELX software (SHELXL/SHELXS) resolves the 3D structure, highlighting bond angles and steric constraints of the dioxaborolane ring .
  • Mass spectrometry: High-resolution ESI-MS validates the molecular ion ([M+H]+^+) and isotopic pattern consistent with boron content .

Advanced Questions

Q. What factors govern the regioselectivity of Suzuki-Miyaura cross-coupling reactions involving this boronic ester?

Regioselectivity depends on:

  • Electronic effects: Electron-withdrawing groups (e.g., carbonitrile) deactivate the pyridine ring, directing coupling to the boronic ester-bearing position.
  • Steric effects: The tetramethyl dioxaborolane group introduces steric bulk, favoring coupling with less hindered aryl/heteroaryl halides.
  • Catalyst choice: Pd(PPh₃)₄ or SPhos ligands enhance selectivity for sterically congested substrates .

Q. How can computational methods (e.g., DFT) predict the electronic properties and reaction pathways of this compound?

Density Functional Theory (DFT) calculations assess:

  • Electrophilicity: The carbonitrile group’s electron-withdrawing nature lowers the LUMO energy, facilitating nucleophilic attack.
  • Boron hybridization: Partial double-bond character in the B-O bonds (evident in Wiberg bond indices) stabilizes the boronic ester during cross-coupling.
  • Transition-state modeling: Predicts activation barriers for cross-coupling, aiding in catalyst/ligand selection .

Q. What strategies mitigate challenges in synthesizing derivatives with sterically hindered substituents?

  • Microwave-assisted synthesis: Accelerates reaction rates for sluggish transformations (e.g., coupling with bulky aryl halides).
  • Protecting groups: Temporary protection of the carbonitrile (e.g., as a silyl ether) reduces steric clash during boronic ester installation.
  • High-throughput screening: Identifies optimal solvent systems (e.g., DMF/toluene mixtures) to improve solubility of hindered intermediates .

Methodological Considerations

Q. How do solvent polarity and temperature impact the stability of the boronic ester moiety?

  • Polar aprotic solvents (DMF, DMSO): Stabilize the boronic ester via Lewis acid-base interactions but may promote hydrolysis at elevated temperatures.
  • Low temperatures (0–4°C): Reduce hydrolysis rates during storage.
  • Anhydrous conditions: Essential for long-term stability; use molecular sieves or inert atmosphere .

Q. What analytical techniques resolve conflicting data on reaction yields or byproduct formation?

  • HPLC-MS: Detects trace byproducts (e.g., deborylated species or dimerization products).
  • In situ IR spectroscopy: Monitors reaction progress in real time (e.g., disappearance of B-O stretching bands at ~1350 cm1^{-1}).
  • Kinetic studies: Compare Arrhenius plots to identify rate-limiting steps under varying conditions .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile

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